molecular formula C7H15NO2 B12828916 N-Me-Nle-OH.HCl

N-Me-Nle-OH.HCl

Cat. No.: B12828916
M. Wt: 145.20 g/mol
InChI Key: FPDYKABXINADKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-L-norleucine hydrochloride typically involves the methylation of L-norleucine. One common method is the reductive amination of L-norleucine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous solution, and the product is subsequently purified through crystallization .

Industrial Production Methods

In industrial settings, the production of N-Methyl-L-norleucine hydrochloride may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-L-norleucine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-Methyl-L-norleucine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.

    Medicine: N-Methyl-L-norleucine hydrochloride is investigated for its potential therapeutic applications, including its role in drug design and development.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-L-norleucine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways and cellular processes, making it a valuable tool in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-L-leucine hydrochloride (N-Me-Leu-OH.HCl): Similar in structure but with a leucine backbone instead of norleucine.

    N-Methyl-L-isoleucine hydrochloride (N-Me-Ile-OH.HCl): Another similar compound with an isoleucine backbone.

    N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl): A related compound with a valine backbone.

Uniqueness

N-Methyl-L-norleucine hydrochloride is unique due to its specific structural features and the presence of the norleucine backbone. This uniqueness allows it to interact with different molecular targets and exhibit distinct biochemical properties compared to other similar compounds .

Biological Activity

N-Me-Nle-OH.HCl, also known as Fmoc-N-methyl-L-norleucine hydrochloride, is a compound that has garnered attention for its role in peptide synthesis and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of norleucine, an amino acid that plays a significant role in protein synthesis. The compound is primarily utilized in the synthesis of peptides, where it serves as a building block for introducing norleucine residues into peptide chains. This incorporation can enhance the structural and functional properties of the resulting peptides, making them valuable in various biological studies and therapeutic applications.

Target of Action:
this compound is mainly involved in peptide synthesis, where it acts as a substrate for various enzymatic reactions. Its unique structure allows it to participate effectively in forming peptide bonds.

Mode of Action:
The Fmoc (fluorenylmethyloxycarbonyl) group attached to the compound facilitates its use in solid-phase peptide synthesis. The protection of the amino group by the Fmoc group prevents premature reactions during synthesis, allowing for precise control over peptide assembly.

Biochemical Pathways:
The primary biochemical pathway associated with this compound is its integration into peptide chains through ribosomal or non-ribosomal synthesis pathways. This integration can influence the stability and bioactivity of the resultant peptides.

Antiviral and Antitumor Properties

Research indicates that peptides synthesized using this compound exhibit antiviral activity. For instance, studies have shown that norleucine derivatives can interact with specific proteins to suppress tumor metastasis by modulating E-cadherin expression . This suggests potential applications in cancer therapy.

Enzyme Interactions

Peptides containing this compound have been used to study enzyme-substrate interactions. They serve as substrates for various enzymes, allowing researchers to explore catalytic mechanisms and inhibitor design.

Case Studies

  • Peptide Synthesis and Characterization
    A study demonstrated the successful synthesis of peptides containing this compound. These peptides were characterized using mass spectrometry and NMR spectroscopy, confirming their structure and purity. The synthesized peptides showed promising biological activity against specific viral strains .
  • Antitumor Activity
    In vitro studies indicated that certain peptides derived from this compound inhibited the proliferation of cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis .

Data Tables

Property Value
Molecular FormulaC14_{14}H18_{18}ClN1_{1}O2_{2}
Molecular Weight273.75 g/mol
SolubilitySoluble in water and organic solvents
StabilityStable under standard laboratory conditions
Biological Activity Observed Effect
AntiviralInhibition of viral replication
AntitumorReduced cell proliferation
Enzyme InteractionModulation of enzymatic activity

Properties

IUPAC Name

2-(methylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDYKABXINADKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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